Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride
Description
Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride (CAS: 380223-17-6) is a chiral heterocyclic compound with the molecular formula C₆H₁₃ClN₂O₂ and a molecular weight of 180.63 g/mol . It is characterized by a saturated six-membered pyridazine ring (hexahydropyridazine) esterified with a methyl carboxylate group and stabilized as a hydrochloride salt. Key properties include:
This compound is likely utilized as a synthetic intermediate in pharmaceutical or organic chemistry due to its stereochemical specificity and functional group diversity.
Properties
IUPAC Name |
methyl (3S)-diazinane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-7-8-5;/h5,7-8H,2-4H2,1H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHQENDPKXVMIR-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCNN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride typically involves the following steps:
Formation of the Hexahydropyridazine Ring: The hexahydropyridazine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a dihydropyridazine derivative.
Introduction of the Chiral Center: The chiral center at the 3-position can be introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Esterification: The carboxylic acid group at the 3-position is esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3-position or other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
The compound is being investigated for its potential as an active pharmaceutical ingredient (API) with applications in:
- Antimicrobial Activity : Preliminary studies suggest that Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
- Anticancer Properties : Research indicates that this compound may inhibit certain cancer cell lines, suggesting its potential role as an anticancer agent. Specific mechanisms of action are still under investigation, but initial findings show promise in modulating pathways relevant to tumor growth.
- Inhibition of RAS Proteins : Recent patent disclosures highlight methods utilizing this compound to inhibit RAS proteins, which are often implicated in cancer resistance mechanisms. This opens avenues for targeted cancer therapies .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be used in:
- Synthesis of Complex Molecules : It can be employed in the synthesis of various nitrogen-containing heterocycles, which are crucial in medicinal chemistry. The compound's ability to undergo various chemical transformations makes it a valuable intermediate in the preparation of more complex structures.
- Microwave-Assisted Synthesis : Advanced synthetic techniques, such as microwave-assisted synthesis, are being explored to enhance the yield and purity of this compound during production processes.
Biological Studies
The interactions of this compound with biological systems have been a focus of research:
- Enzyme Interaction Studies : The compound has been shown to bind to specific enzymes and receptors, influencing their activity. Understanding these interactions is critical for elucidating its mechanism of action and potential therapeutic applications.
- Comparative Studies with Similar Compounds : Research has compared this compound with other nitrogen-containing heterocycles. These comparisons help clarify its unique properties and potential advantages over similar compounds in therapeutic contexts.
Mechanism of Action
The mechanism of action of Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects. The exact pathways involved can vary and may require further research to elucidate.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score |
|---|---|---|---|---|---|
| This compound | 380223-17-6 | C₆H₁₃ClN₂O₂ | 180.63 | Hexahydropyridazine, methyl ester, HCl salt | — |
| Methyl 6-methoxypyridazine-3-carboxylate | 19194-96-8 | C₇H₈N₂O₃ | 168.15 | Pyridazine, methoxy, methyl ester | 0.90 |
| 6-Hydroxypyridazine-3-carboxylic acid hydrochloride | 2048273-64-7 | C₅H₅ClN₂O₃ | 176.56 | Pyridazine, hydroxyl, carboxylic acid, HCl salt | 0.88 |
| Ethyl pyridazine-3-carboxylate | 1126-10-9 | C₇H₈N₂O₂ | 152.15 | Pyridazine, ethyl ester | 0.86 |
| 6-Hydroxy-3-pyridazinecarboxylic Acid Monohydrate | 306934-80-5 | C₅H₆N₂O₃·H₂O | 160.12 | Pyridazine, hydroxyl, carboxylic acid, hydrate | 0.86 |
Key Comparative Insights
Structural Differences: Ring saturation: The target compound features a saturated hexahydropyridazine ring, reducing aromaticity and enhancing conformational flexibility compared to aromatic pyridazine analogs (e.g., Methyl 6-methoxypyridazine-3-carboxylate) . Functional groups: The hydrochloride salt form improves solubility in polar solvents relative to non-salt analogs like Ethyl pyridazine-3-carboxylate. Hydroxyl or methoxy substituents in analogs (e.g., 6-Hydroxypyridazine-3-carboxylic acid hydrochloride) may enhance hydrogen bonding but reduce lipophilicity .
Physicochemical Properties: Molecular weight: The target compound (180.63 g/mol) is heavier than non-salt analogs due to the hydrochloride counterion. Stability: Salt forms (e.g., hydrochloride) generally exhibit higher thermal stability than free bases or acids, aligning with the target compound’s stringent storage requirements .
Potential Applications: Pharmaceutical intermediates: The target compound’s stereochemistry and salt form make it suitable for chiral synthesis, whereas hydroxylated analogs (e.g., 6-Hydroxy-3-pyridazinecarboxylic Acid Monohydrate) may serve as carboxylic acid precursors in drug design .
Research Implications and Limitations
For example:
- Hexahydropyridazine vs. pyridazine : Saturated rings are less prone to electrophilic substitution but more amenable to stereoselective modifications.
- Salt vs. non-salt forms: Hydrochloride salts enhance crystallinity and purity, critical in pharmaceutical manufacturing .
Further studies are needed to explore the biological activity, solubility, and synthetic utility of these analogs in direct experimental comparisons.
Biological Activity
Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride (CAS: 380223-17-6) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its hexahydropyridazine ring structure, which contributes to its unique biological interactions. Its molecular formula is , and it has a molecular weight of approximately 180.63 g/mol. The presence of the carboxylate group enhances its reactivity, making it a valuable compound in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects. The trifluoroacetate groups in related compounds have been noted to enhance lipophilicity, aiding in membrane permeability and bioavailability .
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Preliminary studies suggest it may be effective against various bacterial strains, which positions it as a candidate for developing new antibiotics .
2. Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects , particularly as a potential treatment for neurological disorders. Related compounds have shown promise in modulating GABA (gamma-aminobutyric acid) uptake, which is crucial for managing conditions such as anxiety and seizures .
3. Anti-inflammatory Activity
This compound is also being explored for its anti-inflammatory properties . Its chemical structure suggests potential interactions with inflammatory pathways, although detailed studies are needed to elucidate these mechanisms fully .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of this compound, the compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as a lead compound in antibiotic development.
Case Study: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of related hexahydropyridazine derivatives. These compounds were shown to inhibit GABA uptake in vitro, indicating that this compound may possess similar properties that could be harnessed for therapeutic use in neurological disorders.
Q & A
Basic Research Questions
Q. What are the recommended methods for confirming the stereochemical configuration of Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Ensure crystals are grown under controlled conditions (e.g., slow evaporation in polar solvents). For chiral validation, compare experimental circular dichroism (CD) spectra with computational predictions (DFT-based). Polarimetry can provide preliminary enantiomeric excess (ee) data, but SC-XRD remains definitive for absolute configuration .
Q. How can researchers optimize the synthesis of this compound to minimize impurities?
- Methodological Answer : Employ orthogonal analytical techniques (HPLC with UV/ELSD detection) to monitor reaction intermediates . For example, use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water. Reference impurity standards (e.g., EP/BP guidelines) for spiking experiments to identify byproducts . Adjust reaction parameters (temperature, catalyst loading) based on Design of Experiments (DoE) principles to suppress side reactions.
Q. What protocols are effective for assessing purity and stability under storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS (ESI+ mode) and quantify using a validated HPLC method (e.g., USP <621> guidelines). For hygroscopicity, use dynamic vapor sorption (DVS) analysis. Store the compound in amber vials under nitrogen at -20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Perform systematic solubility profiling using biorelevant media (FaSSIF/FeSSIF) and pure solvents. Utilize shake-flask or UV plate reader methods with equilibration times ≥24 hours. Validate results with NMR (e.g., ¹H-qNMR) for absolute quantification. Cross-reference with computational solubility predictions (e.g., COSMO-RS) to identify outliers due to polymorphic variations .
Q. What strategies are recommended for elucidating the mechanism of stereochemical inversion during synthesis?
- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps. Monitor reaction intermediates via in-situ IR or Raman spectroscopy. Employ chiral stationary phase (CSP) HPLC (e.g., Chiralpak IA) to separate enantiomers and quantify inversion rates. Computational modeling (MD/DFT) can identify transition states and energy barriers .
Q. How can advanced impurity profiling be conducted to meet ICH Q3A/B guidelines?
- Methodological Answer : Implement a LC-HRMS/MS workflow with a Q-TOF mass spectrometer for structural elucidation of unknown impurities. Use charged aerosol detection (CAD) for non-UV active species. Cross-validate with 2D NMR (HSQC, HMBC) for ambiguous peaks. Reference pharmacopeial standards (e.g., EP Impurity D) for relative retention time alignment .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
